molecular formula C52H86O7 B1435219 7-epi-Obeticholic acid 3-obeticholate ester CAS No. 1908444-28-9

7-epi-Obeticholic acid 3-obeticholate ester

Cat. No. B1435219
M. Wt: 823.2 g/mol
InChI Key: CJNVDKNEYRWTNW-GBWJVFIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-epi-Obeticholic Acid 3-Obeticholate Ester is a synthetic metabolite of 7-epi-Obeticholic acid, which is an intermediate in the synthesis of Obeticholic acid . It is a dimer of Obeticholic Acid . The CAS Number for this compound is 1908444-28-9 .


Synthesis Analysis

7-epi-Obeticholic acid 3-obeticholate ester is synthesized using a custom synthesis or by using a drug development process that includes analytical methods such as HPLC .


Molecular Structure Analysis

The molecular formula of 7-epi-Obeticholic Acid 3-Obeticholate Ester is C52H86O7 . The molecular weight is 823.24 g/mol .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Cancer Research , particularly focusing on Breast Cancer .

Summary of the Application

Obeticholic acid (OCA), a specific ligand for farnesoid X receptor, has been shown to have a potential effect on the regulation of cancer-associated pathways . Despite efforts to introduce OCA into the clinical setting, there is still uncertainty about its impact on breast cancer treatment .

Methods of Application or Experimental Procedures

In the experiment, the MCF-7 (Michigan Cancer Foundation-7) cell line was treated with 0.1 µM OCA, and the cancerous characteristics of the MCF-7 cell line were evaluated by various techniques including the MTT assay, gelatin zymography, western blot, Real-time PCR, flow cytometry, and ELISA .

Results or Outcomes

The results indicated that OCA increased the rate of apoptosis and the expression levels of PPARα (Peroxisome proliferator-activated receptor alpha) and TIMP-1 (tissue inhibitor of metalloproteinase-1) genes in this cell line, while it reduced the mRNA levels of MMP7 (matrix metalloproteinase 7) and Bcl-2 (B-cell lymphoma 2) genes, as well as the protein levels of the active form of AKT (protein kinase B), Erk1/2 (extracellular signal-regulated kinase 1/2) and STAT3 (Signal transducers and activators of transcription-3) . Also, OCA decreased the activity of MMP9, while it increased the secretion of VEGF-A (vascular endothelial growth factor-A) .

Application in Liver Disease Treatment

Specific Scientific Field

The specific scientific field is Liver Disease Treatment .

Summary of the Application

“7-epi-Obeticholic Acid 3-Obeticholate Ester” is a synthetic bile acid derivative that has been shown to have potential therapeutic effects in the treatment of various liver diseases . It is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammation .

Methods of Application or Experimental Procedures

By activating FXR, “7-epi-Obeticholic Acid 3-Obeticholate Ester” can reduce the accumulation of toxic bile acids in the liver, improve insulin sensitivity, and reduce hepatic inflammation and fibrosis . One of the most promising derivatives of “7-epi-Obeticholic Acid 3-Obeticholate Ester” is the 3-Obeticholate Ester (3-OBE), which is a prodrug that is rapidly converted to “7-epi-Obeticholic Acid 3-Obeticholate Ester” in vivo . This esterification strategy enhances the bioavailability and pharmacokinetic properties of “7-epi-Obeticholic Acid 3-Obeticholate Ester”, allowing for more efficient delivery and targeted activation of FXR .

Application in Lipid Metabolism

Specific Scientific Field

The specific scientific field is Lipid Metabolism .

Summary of the Application

“7-epi-Obeticholic Acid 3-Obeticholate Ester” is a synthetic bile acid derivative that has been shown to have potential therapeutic effects in the regulation of lipid metabolism . It is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammation .

Methods of Application or Experimental Procedures

By activating FXR, “7-epi-Obeticholic Acid 3-Obeticholate Ester” can reduce the accumulation of toxic bile acids in the liver, improve insulin sensitivity, and reduce hepatic inflammation and fibrosis . One of the most promising derivatives of “7-epi-Obeticholic Acid 3-Obeticholate Ester” is the 3-Obeticholate Ester (3-OBE), which is a prodrug that is rapidly converted to “7-epi-Obeticholic Acid 3-Obeticholate Ester” in vivo . This esterification strategy enhances the bioavailability and pharmacokinetic properties of “7-epi-Obeticholic Acid 3-Obeticholate Ester”, allowing for more efficient delivery and targeted activation of FXR .

Safety And Hazards

7-epi-Obeticholic Acid 3-Obeticholate Ester is classified as a hazardous compound .

Future Directions

7-epi-Obeticholic Acid (7-ECA) and its derivatives represent a promising class of compounds for the treatment of liver and metabolic diseases . Ongoing research is focused on elucidating their mechanisms of action and optimizing their therapeutic potential .

properties

IUPAC Name

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H86O7/c1-9-33-41-27-31(53)19-23-51(41,7)39-21-25-50(6)36(14-16-37(50)45(39)47(33)57)30(4)12-18-44(56)59-32-20-24-52(8)40-22-26-49(5)35(29(3)11-17-43(54)55)13-15-38(49)46(40)48(58)34(10-2)42(52)28-32/h29-42,45-48,53,57-58H,9-28H2,1-8H3,(H,54,55)/t29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,45+,46+,47-,48-,49-,50-,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNVDKNEYRWTNW-GBWJVFIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OC5CCC6(C7CCC8(C(C7C(C(C6C5)CC)O)CCC8C(C)CCC(=O)O)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O[C@@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7[C@@H]([C@@H]([C@@H]6C5)CC)O)CC[C@@H]8[C@H](C)CCC(=O)O)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H86O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-epi-Obeticholic acid 3-obeticholate ester

CAS RN

1908444-28-9
Record name 7-epi-Obeticholic acid 3-obeticholate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1908444289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-EPI-OBETICHOLIC ACID 3-OBETICHOLATE ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V5HIB7ESR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.